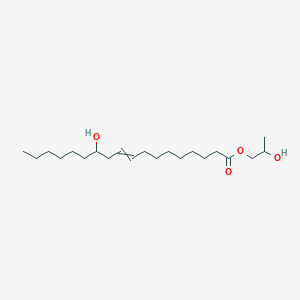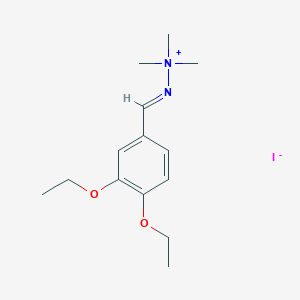
Trigevolol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
トリゲボロール: は、分子式が C21H28N2O7 である合成有機化合物です 。化学、生物学、医学など、さまざまな科学分野で多様な用途があることで知られています。トリゲボロールの独特な化学構造と特性は、研究者や産業における用途にとって関心の的となっています。
準備方法
合成経路と反応条件: トリゲボロールは、特定の前駆体を制御された条件下で反応させる、複数段階のプロセスを経て合成できます。合成経路には通常、以下の手順が含まれます。
中間体の生成: 最初のステップには、特定の有機化合物を反応させて中間体を生成することが含まれます。これらの中間体は、次に、目的の分子構造を構築するためにさらなる反応にかけられます。
環化反応: トリゲボロールの中心構造を形成するために、環化反応が用いられます。これらの反応には、通常、目的の生成物が得られるように、特定の触媒と反応条件が必要です。
官能基の修飾: 最後のステップには、トリゲボロールの目的の化学的特性を得るために、官能基を修飾することが含まれます。
工業生産方法: トリゲボロールの工業生産には、実験室での合成を大規模化することが含まれます。これには、反応条件、精製プロセス、品質管理対策を最適化して、製品品質の一貫性を確保することが必要です。工業生産で使用される一般的な方法には、以下が含まれます。
バッチ反応器: バッチ反応器は、工業規模でのトリゲボロールの合成によく使用されます。これらの反応器では、反応条件を正確に制御でき、大量の化合物を製造できます。
連続フロー反応器: 連続フロー反応器は、トリゲボロールの連続生産に使用されます。これらの反応器には、反応効率の向上、反応時間の短縮、製品品質の向上などの利点があります。
化学反応の分析
反応の種類: トリゲボロールは、以下を含むさまざまな化学反応を起こします。
酸化: トリゲボロールは、酸化反応を起こして酸化誘導体を形成できます。これらの反応で使用される一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 還元反応は、トリゲボロールを還元誘導体に変換するために使用できます。一般的な還元剤には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどがあります。
置換: トリゲボロールは、置換反応を起こし、特定の官能基を他の基で置き換えることができます。これらの反応で使用される一般的な試薬には、ハロゲンや求核剤などがあります。
一般的な試薬と条件: トリゲボロールの化学反応には、目的の生成物を得るために、特定の試薬と条件が必要となることが多いです。一般的な試薬と条件には、以下が含まれます。
触媒: 活性炭担持パラジウム (Pd/C) や白金 (Pt) などの触媒は、トリゲボロールのさまざまな反応を促進するために一般的に使用されます。
溶媒: ジクロロメタン、エタノール、アセトニトリルなどの溶媒は、トリゲボロールを溶解し、反応を促進するために頻繁に使用されます。
温度と圧力: 温度や圧力などの反応条件は、目的の生成物の収率と選択性を最適化するために注意深く制御されます。
形成される主要な生成物: トリゲボロールの化学反応から形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。一般的な生成物には、酸化誘導体、還元誘導体、さまざまな官能基を持つ置換誘導体などがあります。
科学研究における用途
トリゲボロールは、以下を含む幅広い科学研究用途があります。
化学: 化学では、トリゲボロールは、さまざまな有機合成反応における試薬として使用されます。その独特の化学特性は、新しい化合物や材料の開発にとって貴重なツールとなっています。
生物学: 生物学では、トリゲボロールは、特定の生物学的プロセスを研究するためのプローブとして使用されます。特定の分子標的に結合する能力は、細胞経路やメカニズムを調査する上で役立ちます。
医学: 医学では、トリゲボロールは、その潜在的な治療用途について研究されています。それは、癌や心血管疾患など、特定の疾患や状態の治療に有望であることが示されています。
産業: 産業では、トリゲボロールは、医薬品、農薬、特殊化学品などのさまざまな製品の製造に使用されます。その汎用性と独特の特性は、多くの産業プロセスにおいて貴重な成分となっています。
科学的研究の応用
Trigevolol has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique chemical properties make it a valuable tool for the development of new compounds and materials.
Biology: In biology, this compound is used as a probe to study specific biological processes. Its ability to interact with specific molecular targets makes it useful for investigating cellular pathways and mechanisms.
Medicine: In medicine, this compound is being researched for its potential therapeutic applications. It has shown promise in the treatment of certain diseases and conditions, including cancer and cardiovascular disorders.
Industry: In industry, this compound is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and unique properties make it a valuable component in many industrial processes.
作用機序
トリゲボロールの作用機序には、特定の分子標的や経路との相互作用が含まれます。トリゲボロールは、特定の受容体や酵素に結合することで効果を発揮し、それらの活性を調節します。トリゲボロールの作用機序に関与する分子標的や経路には、以下が含まれます。
受容体結合: トリゲボロールは、細胞表面の特定の受容体に結合し、下流のシグナル伝達経路の活性化または阻害につながります。
酵素阻害: トリゲボロールは、特定の酵素の活性を阻害し、細胞内のさまざまな生化学的プロセスに影響を与える可能性があります。
シグナル伝達: トリゲボロールは、シグナル伝達経路を調節し、細胞応答と機能の変化につながります。
類似の化合物との比較
トリゲボロールは、その独自性を強調するために、他の類似の化合物と比較できます。類似の化合物には、以下が含まれます。
プロプラノロール: プロプラノロールは、心血管疾患の治療に使用されるβ遮断薬です。トリゲボロールとプロプラノロールはどちらもβ遮断薬と相互作用しますが、トリゲボロールは異なる化学構造を持ち、異なる薬理学的特性を示す可能性があります。
アテノロール: アテノロールは、高血圧や狭心症の治療に使用される別のβ遮断薬です。トリゲボロールとアテノロールは、作用機序に類似点がありますが、化学構造と薬物動態プロファイルが異なります。
メトプロロール: メトプロロールは、高血圧や心不全の治療に使用されるβ遮断薬です。トリゲボロールとメトプロロールは、同様の治療用途がありますが、化学構造と特定の受容体結合親和性が異なります。
類似化合物との比較
Trigevolol can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Propranolol: Propranolol is a beta-adrenergic receptor antagonist used in the treatment of cardiovascular disorders. While both this compound and Propranolol interact with beta-adrenergic receptors, this compound has a different chemical structure and may exhibit distinct pharmacological properties.
Atenolol: Atenolol is another beta-adrenergic receptor antagonist used in the treatment of hypertension and angina. This compound and Atenolol share similarities in their mechanism of action but differ in their chemical structures and pharmacokinetic profiles.
Metoprolol: Metoprolol is a beta-adrenergic receptor antagonist used in the treatment of hypertension and heart failure. This compound and Metoprolol have similar therapeutic applications but differ in their chemical structures and specific receptor binding affinities.
特性
IUPAC Name |
2-hydroxy-5-[2-[[2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl]amino]ethoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O7/c1-27-10-11-29-16-2-4-17(5-3-16)30-14-15(24)13-23-8-9-28-18-6-7-20(25)19(12-18)21(22)26/h2-7,12,15,23-25H,8-11,13-14H2,1H3,(H2,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSZCDLTWOSLJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)OCC(CNCCOC2=CC(=C(C=C2)O)C(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868417 |
Source


|
| Record name | 2-Hydroxy-5-[2-({2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl}amino)ethoxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76812-98-1 |
Source


|
| Record name | Trigevolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076812981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIGEVOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2D8DE8S32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
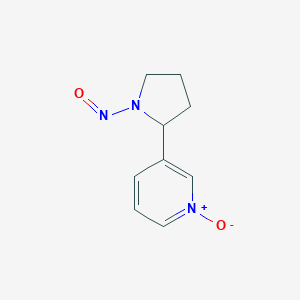
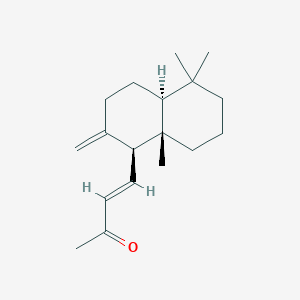
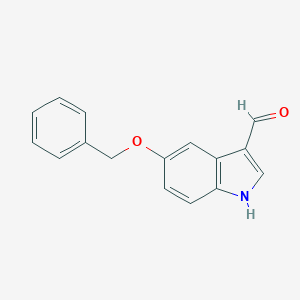

![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)
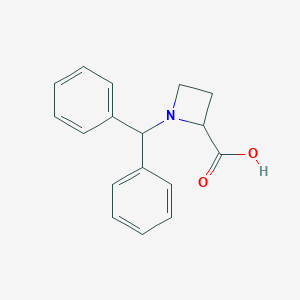
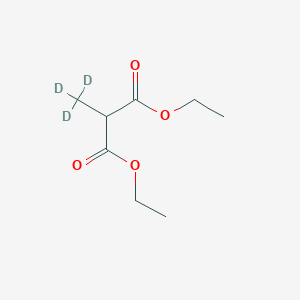
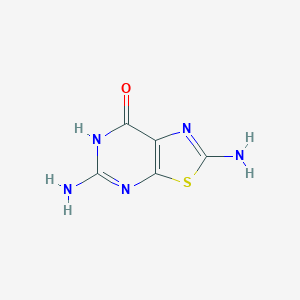
![Tris[3-(allyloxy)-2-chloropropyl] phosphite](/img/structure/B22334.png)
